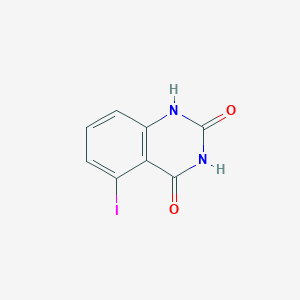

5-Iodoquinazoline-2,4(1H,3H)-dione

Descripción general

Descripción

5-Iodoquinazoline-2,4(1H,3H)-dione, also known as IQD, is a chemical compound that has been widely studied for its potential applications in scientific research. IQD is a heterocyclic organic compound that contains both an iodine and a quinazoline ring. It has been found to have a range of interesting properties that make it an attractive target for further research.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediates

- Efficient Synthesis Techniques: Research has demonstrated efficient protocols for synthesizing quinazoline-2,4(1H,3H)-dione derivatives, notably using cesium carbonate catalysis and carbon dioxide, to produce key intermediates for several drugs (Patil, Tambade, Jagtap, & Bhanage, 2008).

- Copper(I)-Catalyzed Cycloaddition: Another study explored copper(I)-catalyzed cycloaddition reactions involving 3-azidoquinoline-2,4(1H,3H)-diones, leading to the formation of 1,4-disubstituted 1,2,3-triazoles, a process confirmed through spectroscopy and mass spectrometry (Kafka et al., 2011).

Biomedical Applications

- Carbonic Anhydrase Inhibitors: A significant biomedical application is the discovery of 3-hydroxyquinazoline-2,4-dione as a scaffold for potent inhibitors of tumor-associated human carbonic anhydrases IX and XII, with several derivatives showing nanomolar activity and potential antiproliferative effects against cancer cell lines (Falsini et al., 2017).

- Dual Inhibitors for HIV Treatment: In HIV treatment, 3-hydroxyquinazoline-2,4(1H,3H)-diones derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase, showing potential for further optimization in antiviral therapies (Gao et al., 2019).

Chemical and Structural Analysis

- FRET Acceptors in Protein Studies: A unique application in biochemical studies is the use of a fluorescent ribonucleoside analogue, containing 5-aminoquinazoline-2,4(1H,3H)-dione, as a Forster resonance energy transfer acceptor for tryptophan in native proteins, aiding in the study of RNA binding to proteins (Xie, Maxson, & Tor, 2010).

Antitumor Evaluation

- Antitumor Properties: Novel cyclic arylsulfonylureas and other derivatives of quinazoline-2,4(1H,3H)-diones have been synthesized and tested for antitumor activity against various tumor cell lines, indicating significant inhibitory effects in certain cancer types (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010).

Antiviral Applications

- Antiviral Activity: Some derivatives have shown significant antiviral activity against DNA- and RNA-viruses, including herpes simplex and influenza A virus, at non-toxic concentrations to host cell cultures (Gütschow, Tonew, & Leistner, 1995).

Spectroscopic and Structural Studies

- Spectroscopic Characterization: The structural and spectroscopic characterization of derivatives like 6-nitroquinazoline-2,4(1H,3H)-dione provides insights into the bonding and molecular interactions within these compounds, aiding in further chemical applications (Kesternich, Pérez-Fehrmann, Ortiz, Verdugo, Brito, Bolte, & Cárdenas, 2013).

Synthesis and Antibacterial Applications

- Synthesis and Antibacterial Activity: The synthesis of tetrachloroquinazolin-2,4-dione derivatives and their evaluation for antibacterial activity against various bacterial strains highlights the potential for developing new antimicrobial agents (Hassan, Younes, Taha, & Abdelmonsef, 2012).

Propiedades

IUPAC Name |

5-iodo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWFYZSYJYZBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652947 | |

| Record name | 5-Iodoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33140-34-0 | |

| Record name | 5-Iodoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

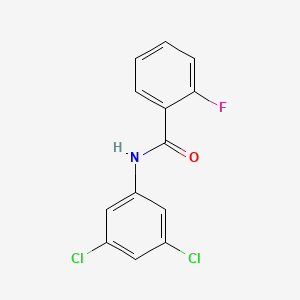

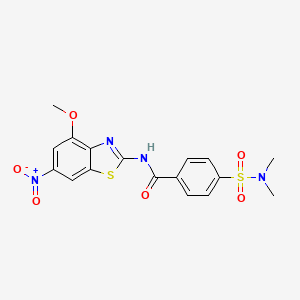

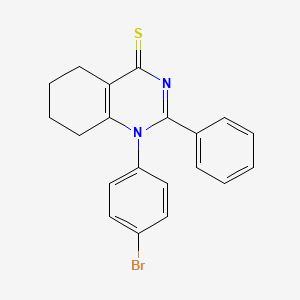

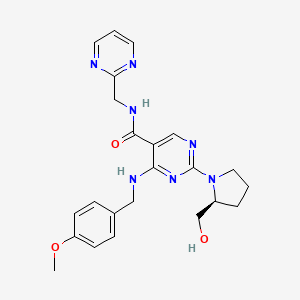

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)

![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B3260471.png)

![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)